5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid

Description

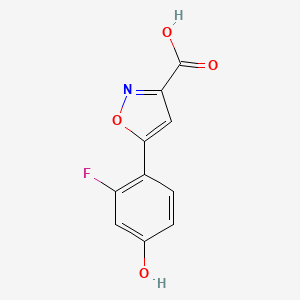

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid is a fluorinated isoxazole derivative characterized by a hydroxyl group at the para position and a fluorine atom at the ortho position on the phenyl ring.

Properties

Molecular Formula |

C10H6FNO4 |

|---|---|

Molecular Weight |

223.16 g/mol |

IUPAC Name |

5-(2-fluoro-4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6FNO4/c11-7-3-5(13)1-2-6(7)9-4-8(10(14)15)12-16-9/h1-4,13H,(H,14,15) |

InChI Key |

LDASEMSNVPGNMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 5-(2-Fluoro-4-oxophenyl)isoxazole-3-carboxylic Acid.

Reduction: Formation of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results do not focus specifically on the applications of "5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid," they do provide information on related isoxazole derivatives and their uses, which can help infer potential applications .

Scientific Research Applications

Isoxazole derivatives have diverse applications in scientific research, particularly in medicinal chemistry and drug discovery . Their applications stem from their ability to act as inhibitors, immunosuppressants, and modulators of biological activity .

Isoxazoles as Inhibitors

Isoxazole derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mtPTP) . The mtPTP is a calcium-requiring mega-channel that, under pathological conditions, can lead to mitochondrial dysfunction and cell death . Inhibition of mtPTP is a potential therapeutic target for human pathologies .

Case Study: mtPTP Inhibitors

Researchers synthesized and optimized diarylisoxazole-3-carboxamides to inhibit mitochondrial swelling . One compound, N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide, was validated in a zebrafish model of collagen VI congenital muscular dystrophies .

Isoxazoles as Immunosuppressants

Isoxazole derivatives also exhibit immunosuppressive properties . These compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate tumor necrosis factor (TNF α) production .

Case Study: Immunosuppressive Isoxazoles

A series of isoxazole derivatives were synthesized and tested for their immunosuppressive properties . One compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, inhibited PHA-induced proliferation of PBMCs and suppressed TNF α production .

Isoxazoles as MptpB Inhibitors

Certain isoxazole derivatives can act as selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) . Inhibiting MptpB can reduce the survival of multidrug-resistant tuberculosis strains in macrophages .

Case Study: MptpB Inhibitors

Researchers designed and synthesized 4,5-diarylisoxazole-3-carboxylic acids as MptpB inhibitors . One compound showed improved binding and selectivity over human phosphatase hPTP1B . Another compound demonstrated a reduction in bacterial burden in the lungs of guinea pigs .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid, highlighting differences in substituents and their implications:

Key Observations:

Electronic Effects: Fluorine Substituents: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. For example, 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid exhibits a pKa lower than non-fluorinated analogs, enhancing its reactivity in nucleophilic reactions . Hydroxyl vs. Methoxy: The hydroxyl group in 5-(2-Hydroxy-phenyl)isoxazole-3-carboxylic acid improves solubility via hydrogen bonding, whereas methoxy groups (e.g., 5-(3-Methoxyphenyl) derivative) reduce polarity, favoring lipid solubility .

Synthetic Pathways: Nitro vs. Hydroxy Groups: Compounds with nitro substituents (e.g., 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid) exhibit shorter reaction times (1 hour vs. 22 hours for methoxy analogs) due to increased electrophilicity . Hydrogenation Behavior: Substituents like benzoyloxymethyl on the isoxazole ring (e.g., ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate) undergo selective hydrogenation to form Z-enaminones under Pd/C catalysis, suggesting that electron-rich substituents may influence reaction pathways .

Physicochemical Properties :

- Solubility : Hydroxyl groups (as in the target compound) enhance aqueous solubility compared to halogenated analogs. For instance, 5-(2-Hydroxy-phenyl)isoxazole-3-carboxylic acid is marketed for industrial applications requiring solubility .

- Lipophilicity : Difluoro (e.g., 5-(2,4-Difluorophenyl)) and chloro-fluoro substituents increase logP values, making these analogs more suitable for membrane penetration in drug design .

Biological Implications :

- Receptor Interactions : Fluorinated isoxazoles (e.g., 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid) are explored as pyrophosphatase inhibitors, where fluorine atoms enhance binding affinity to hydrophobic enzyme pockets .

- Polymorph Stability : Salts and polymorphs of isoxazole derivatives (e.g., mesylate or hydrochloride salts) improve bioavailability, a strategy applicable to the target compound .

Biological Activity

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 213.17 g/mol

- Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to reduced cellular proliferation in various cancer models.

- Antimicrobial Activity : Studies suggest it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Immunosuppressive Effects : Some derivatives have demonstrated the ability to modulate immune responses, which could be beneficial in treating autoimmune diseases.

Inhibition Studies

A study on isoxazole derivatives revealed that modifications at the phenyl ring significantly enhance inhibitory potency against specific targets. For instance, introducing a fluorine atom at the 2-position of the phenyl ring improved binding affinity and selectivity towards protein targets involved in pathogenic processes .

| Compound | IC (μM) | Target |

|---|---|---|

| This compound | 17 | MptpB (Mycobacterium tuberculosis) |

| Compound C1 | >500 | Human PTP1B |

| Compound C2 | 0.9 | MptpB |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against various bacterial strains. It exhibited significant antibacterial activity, particularly against multidrug-resistant strains .

- Cancer Cell Proliferation : The compound was evaluated for its effects on cancer cell lines. Results indicated a notable decrease in cell viability at concentrations as low as 10 μM, suggesting potential as an anticancer agent .

Toxicity Assessment

The safety profile of this compound has been investigated through cytotoxicity assays. It was found to have a relatively low cytotoxic effect on normal human cells compared to cancerous cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid, and how can purity be optimized post-synthesis?

- Methodology : Synthesis typically involves cyclocondensation of hydroxylamine with fluorinated diketones or via Suzuki-Miyaura coupling for aryl substitution. For purity optimization, use recrystallization in ethanol/water mixtures (1:3 ratio) or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase . Post-synthesis, validate purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks at δ 1.1–1.3 ppm in H NMR) .

Q. What spectroscopic techniques are most effective for characterizing the structure of fluorinated isoxazole-carboxylic acids?

- Methodology :

- NMR : F NMR is critical for identifying fluorine environments (e.g., δ -110 to -120 ppm for aryl-F). H NMR helps confirm regiochemistry (e.g., coupling constants between isoxazole protons and aryl substituents) .

- IR : Look for carboxylic acid O-H stretches (~2500–3000 cm) and isoxazole ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M-H] for CHFNO requires m/z 223.03) .

Q. What are the critical handling and storage protocols for fluorinated isoxazole-carboxylic acids?

- Methodology : Store lyophilized solids at -20°C in airtight, desiccated containers to prevent hydrolysis. For solutions, use anhydrous DMSO or DMF, and avoid repeated freeze-thaw cycles. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can computational tools predict regioselectivity in the synthesis of fluorinated isoxazole derivatives?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for cyclization steps. For example, evaluate the activation barriers for 5- vs. 3-substituted isoxazole formation. Pair computational predictions with experimental validation via kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Q. How do substituent positions influence crystallographic packing in fluorinated isoxazole-carboxylic acids?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze hydrogen-bonding networks. For example, the 4-hydroxy group may form intramolecular H-bonds with the isoxazole oxygen, while carboxylic acid groups participate in dimeric O-H···O interactions. Compare with analogues like 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (P60 structure) to assess substituent effects on lattice parameters .

Q. How can discrepancies in reported solubility and melting points of structurally similar compounds be resolved?

- Methodology :

- Solubility : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Test under varied pH (e.g., pH 2–7.4) and temperatures (25–37°C) with sonication (30 min at 40 kHz) to improve dissolution .

- Melting Points : Compare differential scanning calorimetry (DSC) data across studies. Discrepancies may arise from polymorphism; screen for crystal forms via solvent-drop grinding .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of fluorinated isoxazole-carboxylic acids in nucleophilic substitutions: How to reconcile?

- Approach :

- Experimental : Conduct kinetic studies under controlled conditions (e.g., DMF at 80°C with KCO) to measure reaction rates for hydrolysis or substitution.

- Computational : Use Fukui indices to map electrophilic/nucleophilic sites on the molecule. For example, the 2-fluoro group may exhibit higher electrophilicity than the 4-hydroxy group due to resonance effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.